molecular formula C5H9ClN4 B1442737 2-Hydrazino-4-methylpyrimidine hydrochloride CAS No. 90586-89-3

2-Hydrazino-4-methylpyrimidine hydrochloride

Cat. No. B1442737
CAS RN: 90586-89-3
M. Wt: 160.6 g/mol
InChI Key: PANSVJMJTJFBBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Hydrazino-4-methylpyrimidine hydrochloride consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • 2-Hydrazino-4-methylpyrimidine hydrochloride is used in the synthesis of various chemical compounds. For instance, its derivatives, like 4-hydrazino derivatives, are formed through reactions such as heating with hydrazine or its derivatives (Machoń & Długosz, 1976).
    • This compound is also involved in the synthesis of pyrimidinylhydrazones of 4-biphenylylglyoxal, which have been explored for antimicrobial properties (Takagi & Ueda, 1963).
  • Pharmaceutical Research :

    • In the pharmaceutical sector, this compound is a precursor in the synthesis of compounds with potential therapeutic effects. For example, it has been used to create compounds with cytostatic activity and anti-inflammatory properties (Machoń & Długosz, 1976).
  • Metal Complex Formation :

    • This compound has shown utility in forming metal complexes, like with cobalt(II), which have been studied for their structural and chemical properties. Such complexes have applications in various fields including catalysis and material science (Sakaguchi et al., 1990).
  • Antimicrobial and Antihypertensive Agents :

    • Derivatives of this compound have been explored for their antimicrobial and antihypertensive properties. These applications are significant in developing new therapeutic agents (Abdel-Wahab et al., 2008).
  • Fluorescent Probes and Sensors :

    • Hydrazide-based fluorescent probes, which can be derived from compounds like this compound, are used for detecting metal ions in aqueous solutions. Such sensors have applications in environmental monitoring and diagnostics (Wang et al., 2014).

Safety and Hazards

While specific safety data for 2-Hydrazino-4-methylpyrimidine hydrochloride is not available, it’s important to handle all chemical substances with care. Always use personal protective equipment and follow safety protocols when handling chemicals .

properties

IUPAC Name

(4-methylpyrimidin-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-4-2-3-7-5(8-4)9-6;/h2-3H,6H2,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANSVJMJTJFBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90586-89-3
Record name Pyrimidine, 2-hydrazinyl-4-methyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90586-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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